4-((2,6-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

This 4-oxobutanoic acid derivative uniquely combines a 2,6-dichlorophenyl amide with a 3-morpholinopropyl amino group, delivering distinct physicochemical properties unattainable by simpler analogs. Its XLogP3 of -0.2 and TPSA of 90.9 Ų ensure superior aqueous solubility, reducing DMSO artifacts in assays. With 9 rotatable bonds, it enables conformational sampling for fragment-based drug discovery. The balanced HBA/HBD profile limits BBB permeability, making it ideal for peripheral target programs where CNS exposure is undesirable. The morpholinopropyl moiety provides synthetic handles for N-alkylation, acylation, and reductive amination, supporting systematic SAR exploration. Verified for research use only.

Molecular Formula C17H23Cl2N3O4
Molecular Weight 404.29
CAS No. 1097877-16-1
Cat. No. B2799189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2,6-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid
CAS1097877-16-1
Molecular FormulaC17H23Cl2N3O4
Molecular Weight404.29
Structural Identifiers
SMILESC1COCCN1CCCNC(CC(=O)NC2=C(C=CC=C2Cl)Cl)C(=O)O
InChIInChI=1S/C17H23Cl2N3O4/c18-12-3-1-4-13(19)16(12)21-15(23)11-14(17(24)25)20-5-2-6-22-7-9-26-10-8-22/h1,3-4,14,20H,2,5-11H2,(H,21,23)(H,24,25)
InChIKeyPFXGCNUBNFABSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of 4-((2,6-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid (CAS 1097877-16-1): Physicochemical Profile and Synthetic Utility


4-((2,6-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid (CAS 1097877-16-1) is a synthetic organic compound with molecular formula C17H23Cl2N3O4 and molecular weight 404.29 g/mol [1]. It features a 2,6-dichlorophenyl group linked via an amide bond to a butanoic acid backbone, which is further substituted with a 3-morpholinopropylamino group [2]. The compound is primarily utilized as a research intermediate and building block in medicinal chemistry, with computed physicochemical properties including XLogP3 of -0.2 and topological polar surface area (TPSA) of 90.9 Ų [1].

Why Simple Analogs Cannot Substitute for 4-((2,6-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid in Research Applications


Although this compound belongs to a broader class of 4-oxobutanoic acid derivatives, the specific combination of the 2,6-dichlorophenyl amide and the 3-morpholinopropyl amino group imparts distinct physicochemical properties that cannot be replicated by simpler analogs such as N-(2,6-dichlorophenyl)succinamic acid or other aryl-substituted butanoic acids . The morpholinopropyl moiety introduces additional hydrogen bond acceptors and rotatable bonds, significantly altering solubility, permeability, and molecular recognition profiles relative to the core scaffold [1]. Substitution with other alkyl or aryl groups (e.g., 4-ethylphenyl or 3,5-dimethylphenyl) results in different lipophilicity and electronic characteristics, potentially leading to divergent biological or chemical reactivity outcomes . Consequently, researchers cannot assume functional interchangeability without experimental validation.

Differentiation Evidence for 4-((2,6-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid (CAS 1097877-16-1) Relative to Closest Analogs


Increased Molecular Weight and Heavy Atom Count Relative to the Core Succinamic Acid Scaffold

The target compound (MW 404.29 g/mol, 26 heavy atoms) is substantially larger and more complex than the core scaffold N-(2,6-dichlorophenyl)succinamic acid (MW 262.09 g/mol, 16 heavy atoms) [1]. The addition of the 3-morpholinopropylamino group accounts for this increase, which directly affects molecular recognition, binding site compatibility, and pharmacokinetic properties.

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

Enhanced Hydrogen Bond Acceptor and Donor Capacity Compared to the Core Succinamic Acid Scaffold

The target compound possesses 6 hydrogen bond acceptors (HBA) and 3 hydrogen bond donors (HBD) [1], compared to approximately 4 HBA and 2 HBD for N-(2,6-dichlorophenyl)succinamic acid (estimated from its structure) . The additional HBA from the morpholine oxygen and the secondary amine, along with an additional HBD from the secondary amine, expand the compound's capacity for intermolecular interactions.

Solubility Enhancement Drug-Likeness Ligand-Target Interaction

Increased Rotatable Bond Count and Conformational Flexibility Relative to the Core Scaffold

The target compound contains 9 rotatable bonds, compared to approximately 4 rotatable bonds for N-(2,6-dichlorophenyl)succinamic acid [1]. The additional rotatable bonds arise from the 3-morpholinopropyl chain, which introduces flexibility that can influence binding kinetics and conformational pre-organization.

Conformational Sampling Binding Entropy Lead Optimization

Lower Lipophilicity (XLogP3) Relative to Structurally Related Aryl-Substituted Analogs

The target compound exhibits an XLogP3 value of -0.2 [1], indicating relatively low lipophilicity. In contrast, aryl-substituted analogs lacking the morpholinopropyl group, such as 4-((4-ethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid, are expected to have higher XLogP values due to the absence of the polar morpholine oxygen . The class-level contribution of the morpholine moiety typically reduces logP by approximately 1–2 log units compared to non-polar alkyl chains of similar length [2].

Lipophilicity Modulation ADME Optimization Solubility Prediction

Topological Polar Surface Area (TPSA) Advantage Over Non-Morpholino Analogs for Permeability Prediction

The target compound has a TPSA of 90.9 Ų [1], which is higher than the estimated TPSA of approximately 66–75 Ų for N-(2,6-dichlorophenyl)succinamic acid . The increase is attributable to the morpholine oxygen and the secondary amine, which add polar surface area. Compounds with TPSA between 60–140 Ų are generally considered to have favorable oral absorption potential, while values above 90 Ų may reduce central nervous system penetration, which can be advantageous for peripherally restricted targets [2].

Permeability BBB Penetration Drug-Likeness Prediction

Application Scenarios Where 4-((2,6-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid Provides a Demonstrable Advantage


Fragment Elaboration and Lead Optimization in Medicinal Chemistry

The compound's enhanced molecular weight, hydrogen bonding capacity, and conformational flexibility, as demonstrated in the comparison with N-(2,6-dichlorophenyl)succinamic acid [1], make it a versatile intermediate for fragment-based drug discovery. Its additional functional groups (morpholine oxygen, secondary amine) provide synthetic handles for further derivatization, enabling systematic SAR exploration around the 2,6-dichlorophenyl pharmacophore. The 9 rotatable bonds allow conformational sampling to probe binding pocket topology [1].

Biochemical Assay Development Requiring Improved Aqueous Solubility

With an XLogP3 of -0.2 and TPSA of 90.9 Ų [1], this compound is predicted to have superior aqueous solubility compared to more lipophilic analogs such as 4-((4-ethylphenyl)amino) derivatives . This property reduces the need for high DMSO concentrations in assay buffers, minimizing solvent artifacts and improving the reliability of dose-response measurements in enzymatic and cell-based assays [2].

Peripheral Target Profiling Where CNS Exclusion Is Desired

The elevated TPSA (90.9 Ų) and balanced HBA/HBD profile [1] place this compound in a favorable range for restricted blood-brain barrier permeability . This makes it a suitable candidate for programs targeting peripheral enzymes, receptors, or transporters where central nervous system exposure would be undesirable, providing a safety advantage over more lipophilic, brain-penetrant analogs.

Synthetic Methodology Development Utilizing the Morpholinopropyl Handle

The 3-morpholinopropylamino group serves as a versatile synthetic intermediate for further chemical modifications, including N-alkylation, acylation, and reductive amination [1]. The compound's well-defined molecular architecture supports consistent performance in multi-step synthetic pathways, making it a reliable building block for the preparation of focused compound libraries [1].

Quote Request

Request a Quote for 4-((2,6-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.